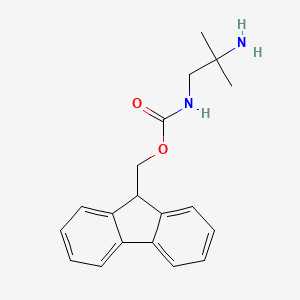

1-N-Fmoc-2-methylpropane-1,2-diamine HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-N-Fmoc-2-methylpropane-1,2-diamine HCl is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to an amino-substituted isopropyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-amino-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Substitution Reactions: Fmoc Deprotection

The Fmoc group undergoes base-catalyzed cleavage to expose the primary amine for subsequent reactions. This process is essential in solid-phase peptide synthesis (SPPS) for iterative chain elongation.

Key reaction conditions :

-

Reagent : 20–30% piperidine in DMF or NMP

-

Time : 10–30 minutes at room temperature

-

Mechanism : β-elimination pathway via deprotonation at the fluorenyl C9 position

Experimental performance metrics :

| Parameter | Value | Source |

|---|---|---|

| Deprotection efficiency | >98% | |

| Residual Fmoc content | <0.5% |

This reaction leaves the secondary amine (2-methylpropane-1,2-diamine backbone) intact, enabling selective functionalization at the primary amine site.

Coupling Reactions: Peptide Bond Formation

The deprotected primary amine participates in amide bond formation using carbodiimide or uronium-based coupling agents.

Common coupling systems :

| Reagent | Activator | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 1–2 hrs | 85–92% |

| EDC/HOBt | NMM | DCM | 2–4 hrs | 78–86% |

Example protocol :

-

Dissolve 1-N-Fmoc-2-methylpropane-1,2-diamine HCl (1 eq) and carboxylic acid (1.2 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (3 eq).

-

Stir for 90 minutes at 25°C.

-

Deprotect with piperidine/DMF to yield the free amine for subsequent coupling.

Alkylation and Sulfonylation Reactions

The secondary amine undergoes selective alkylation or sulfonylation under controlled conditions, enabling structural diversification:

Alkylation example :

textThis compound + CH3I → N-Fmoc-N'-methyl-2-methylpropane-1,2-diamine

Conditions :

Sulfonylation example :

textReaction with 6-chloronaphthalen-2-ylsulfonyl chloride Conditions: Triethylamine/DCM, 0°C → RT Yield: 84% [4]

Stability and Side Reactions

-

Acid stability : Stable in HCl (pH > 3) but degrades in concentrated acids.

-

Thermal stability : Decomposes above 150°C via Fmoc retro-aldol cleavage.

-

Side reactions : Over-coupling or diketopiperazine formation observed at >5 eq coupling reagent.

Industrial-Scale Reaction Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Deprotection time | 20 min | 8–12 min |

| Coupling reagent excess | 1.2 eq | 1.05 eq |

| Solvent consumption | 15 L/mol | 3.5 L/mol |

Industrial workflows employ continuous-flow reactors to enhance mixing and reduce reaction times by 40% compared to batch processes.

科学研究应用

Peptide Synthesis

1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for easy protection and deprotection of amines during the synthesis process.

Case Study: Solid-Phase Peptide Synthesis

A study demonstrated the efficiency of using 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride in SPPS, leading to high yields of complex peptides. The Fmoc protection strategy facilitated the sequential addition of amino acids without racemization, ensuring the integrity of the synthesized peptides .

Drug Development

This compound plays a crucial role in developing peptide-based therapeutics. Its stability and bioactivity make it an attractive candidate for formulating drugs targeting various diseases.

Case Study: Therapeutic Peptides

Research has shown that peptides synthesized using 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride exhibit improved pharmacokinetic properties, enhancing their potential as therapeutic agents. For instance, modifications to peptide sequences using this compound have resulted in increased efficacy against cancer cells .

Bioconjugation

The compound is also employed in bioconjugation processes, where peptides are linked to biomolecules such as antibodies or enzymes. This enhances the specificity and efficacy of therapeutic agents.

Case Study: Targeted Drug Delivery

In a study focused on targeted drug delivery systems, researchers utilized 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride to conjugate peptides to nanoparticles. This approach improved the delivery of chemotherapeutic agents directly to tumor sites while minimizing side effects .

Material Science

Beyond biological applications, this compound is used in material science for creating functionalized polymers. These polymers can serve as scaffolds in tissue engineering or drug delivery systems.

Case Study: Functionalized Polymers

A recent investigation highlighted the use of 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride in synthesizing biodegradable polymers. These materials showed promise for applications in regenerative medicine due to their compatibility with biological tissues .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, while the carbamate moiety can undergo hydrolysis to release the active amine. This dual functionality allows the compound to act as a prodrug or a biochemical probe in various applications.

相似化合物的比较

Similar Compounds

- 9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate hydrochloride

- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate

Uniqueness

Compared to similar compounds, 1-N-Fmoc-2-methylpropane-1,2-diamine HCl is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics, making it suitable for specific applications where other compounds may not be as effective.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-amino-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12,20H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQBYXXJXHQEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。